Oxytocin, penicillamyl(1)-thr(4)- is a synthetic analog of the naturally occurring hormone oxytocin, modified to include penicillamine at the first position and threonine at the fourth position. This compound has garnered interest due to its potential pharmacological applications, particularly in the modulation of oxytocin's effects. Oxytocin itself plays a crucial role in various physiological processes such as childbirth, lactation, and social bonding. The modification of its structure aims to explore its antagonistic properties and improve therapeutic outcomes in related conditions.
The synthesis of oxytocin analogs, including oxytocin, penicillamyl(1)-thr(4)-, has been explored in various studies. The foundational work on synthesizing modified oxytocin analogs can be traced back to research published in scientific journals such as the Journal of Peptide Research and various pharmacological studies .
Oxytocin, penicillamyl(1)-thr(4)- is classified as a peptide hormone analog. It belongs to a broader category of compounds known as oxytocin receptor antagonists, which are designed to inhibit the biological activity of oxytocin.
The synthesis of oxytocin, penicillamyl(1)-thr(4)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain.
The molecular structure of oxytocin, penicillamyl(1)-thr(4)- can be represented as follows:
This structure reflects the modifications made to the natural oxytocin molecule, particularly at positions 1 and 4.
The compound's molecular weight is approximately 318.36 g/mol. The presence of sulfur in penicillamine contributes to its unique properties compared to standard oxytocin.
Oxytocin, penicillamyl(1)-thr(4)- undergoes various chemical reactions that are essential for its biological activity:
The synthesis often involves treating intermediates with oxidizing agents in controlled conditions to achieve the desired cyclic form.
The mechanism of action for oxytocin, penicillamyl(1)-thr(4)- primarily involves its interaction with oxytocin receptors located throughout the body:
Pharmacological studies indicate that this compound exhibits significant antagonist activity with a pA2 value indicating potency against oxytocin's effects .
Oxytocin, penicillamyl(1)-thr(4)- has potential applications in various fields:
This compound represents a significant advancement in understanding how modifications to natural hormones can lead to new therapeutic options.
The development of oxytocin antagonists originated from the need to mitigate the side effects of opioid analgesics, including dependency and respiratory depression, amid the opioid crisis. Early research focused on modifying the native oxytocin structure (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) to create therapeutic antagonists. A breakthrough occurred with the synthesis of penicillamine-containing analogues in the late 1970s. The compound [1-deaminopenicillamine,4-threonine]oxytocin (dPen¹-Thr⁴-OT) emerged as a pivotal antagonist, exhibiting unprecedented inhibitory potency. Its design built upon earlier findings that β,β-dimethyl substitutions at position 1 (e.g., penicillamine) conferred antagonist properties by introducing steric constraints that disrupted agonist-receptor interactions [3] [7]. This analogue demonstrated a pA₂ value of 7.59 ± 0.08 in in vitro uterotonic assays, representing a twofold increase in potency over its predecessor [1-deaminopenicillamine]oxytocin (pA₂ 7.14) [7]. These advances established dPen¹-Thr⁴-OT as a template for subsequent antagonist optimization.
The design of dPen¹-Thr⁴-OT targeted two structural vulnerabilities of native oxytocin:
Table 1: Pharmacological Profile of Key Oxytocin Analogues
Compound | Modifications | Uterotonic pA₂ (OTR) | Antivasopressor pA₂ (V1aR) | Selectivity (OTR/V1aR) |
---|---|---|---|---|
Oxytocin | None | Agonist (EC₅₀ = 2.3 nM) | Agonist | Low |
[dPen¹]Oxytocin | Cys¹→1-deaminopenicillamine | 7.14 ± 0.05 | <6.0 | ~25-fold |
dPen¹-Thr⁴-Oxytocin | Cys¹→dPen; Gln⁴→Thr | 7.59 ± 0.08 | 6.67 ± 0.09 | >80-fold |
Atosiban | dPen¹,Tyr(Et)²,Thr⁴,Orn⁸ | 8.2 | 6.3 (V1a) | >100-fold |
Data consolidated from [3] [7] [8].
Conformational restriction is the cornerstone of dPen¹-Thr⁴-OT’s antagonist efficacy. Key mechanisms include:
Table 2: Conformational Effects of Modifications in dPen¹-Thr⁴-Oxytocin
Structural Feature | Effect on Conformation | Functional Consequence |
---|---|---|
dPen¹ β,β-dimethyl groups | Locks disulfide in gauche conformation; stabilizes type I β-turn | Prevents OTR-Gq coupling; eliminates uterotonic activity |
Thr⁴ β-branched side chain | Reduces φ/ψ flexibility in residues 3–5; disrupts H-bond network | Abolishes vasopressin receptor cross-reactivity |
Combined modifications | Increases peptide rigidity (↑ NMR T₁ times) | Blocks formation of agonist-specific Asn⁵–Leu⁸ H-bond |
These principles informed later antagonists like atosiban (dPen¹,Tyr(Et)²,Thr⁴,Orn⁸-OT), which incorporates additional steric constraints at position 2 [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7